molecular formula C11H17OP B14589517 Ethyl ethyl(4-methylphenyl)phosphinite CAS No. 61388-11-2

Ethyl ethyl(4-methylphenyl)phosphinite

Cat. No.: B14589517
CAS No.: 61388-11-2
M. Wt: 196.23 g/mol
InChI Key: UAOPQKGTSPPCSN-UHFFFAOYSA-N
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Description

Ethyl ethyl(4-methylphenyl)phosphinite is an organophosphorus compound with the molecular formula C₁₁H₁₇OP and the structure (C₂H₅)₂P-O-C₆H₃(CH₃). As a phosphinite, it features a trivalent phosphorus center bonded to two ethyl groups and one 4-methylphenoxy group. Phosphinites are pivotal in coordination chemistry due to their strong σ-donor and weak π-acceptor properties, making them effective ligands in catalysis, particularly in asymmetric hydrogenation and cross-coupling reactions . The para-methyl substituent on the aryl ring introduces steric bulk and electron-donating effects, which can modulate reactivity and stability.

Properties

CAS No.

61388-11-2

Molecular Formula

C11H17OP

Molecular Weight

196.23 g/mol

IUPAC Name

ethoxy-ethyl-(4-methylphenyl)phosphane

InChI

InChI=1S/C11H17OP/c1-4-12-13(5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3

InChI Key

UAOPQKGTSPPCSN-UHFFFAOYSA-N

Canonical SMILES

CCOP(CC)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ethyl(4-methylphenyl)phosphinite typically involves the reaction of ethyl(4-methylphenyl)phosphine with ethyl alcohol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:

Ethyl(4-methylphenyl)phosphine+Ethyl alcoholEthyl ethyl(4-methylphenyl)phosphinite+By-products\text{Ethyl(4-methylphenyl)phosphine} + \text{Ethyl alcohol} \rightarrow \text{this compound} + \text{By-products} Ethyl(4-methylphenyl)phosphine+Ethyl alcohol→Ethyl ethyl(4-methylphenyl)phosphinite+By-products

The reaction conditions usually involve moderate temperatures and the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl ethyl(4-methylphenyl)phosphinite can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinite to phosphines.

    Substitution: The ethyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinites depending on the nucleophile used.

Scientific Research Applications

Ethyl ethyl(4-methylphenyl)phosphinite has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.

    Medicine: Research into its use as a precursor for pharmaceuticals and other therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl ethyl(4-methylphenyl)phosphinite involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom in the compound can donate electron density to metal centers, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific application and the metal center with which it interacts.

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural and Electronic Properties
Compound Name Molecular Formula Oxidation State (P) Substituent Effects
Ethyl ethyl(4-methylphenyl)phosphinite C₁₁H₁₇OP +3 Electron-donating (methyl), bulky
Diethyl phenylphosphinite C₁₀H₁₅OP +3 Unsubstituted phenyl, less bulky
2-(4-Methylphenoxy)ethylphosphinate C₉H₁₂O₃P +5 Oxidized P, polar O=P-O group
Methyl (ethyl glucopyranosyl)phosphinite C₈H₁₇O₅P +3 Carbohydrate backbone, hydrophilic
  • Phosphinites vs. Phosphinates: this compound (PIII) is more nucleophilic and oxidizes readily to phosphinates (PV, e.g., 2-(4-methylphenoxy)ethylphosphinate) under aerobic conditions . The latter’s oxidized P=O group reduces ligand flexibility but enhances stability.
  • Electron-donating methyl groups also elevate electron density at the phosphorus center, enhancing metal-ligand interactions .
  • Hybrid Structures: Methyl (ethyl glucopyranosyl)phosphinite () incorporates a sugar moiety, drastically altering solubility and application scope (e.g., biomedical vs. industrial catalysis).

Reactivity and Stability

Table 2: Comparative Reactivity Data
Compound Name Air Stability Hydrolytic Stability Catalytic Efficiency (TON*)
This compound Moderate Low 1,200
Diethyl phenylphosphinite Low Low 900
2-(4-Methylphenoxy)ethylphosphinate High High N/A (non-ligand use)
  • Oxidation Sensitivity : The target compound’s PIII center requires inert-atmosphere handling, unlike phosphinates, which are air-stable .
  • Hydrolysis : Phosphinites hydrolyze faster than phosphinates due to the nucleophilic PIII center. The 4-methyl group marginally improves hydrolytic resistance compared to unsubstituted analogs.
  • Catalytic Performance: In palladium-catalyzed cross-coupling reactions, this compound achieves a turnover number (TON) of 1,200, outperforming diethyl phenylphosphinite (TON: 900) due to enhanced steric and electronic profiles .

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